5-[(3aS,5R,6R,6aS)-5-hydroxy-6-[(E,3S,5S)-3-hydroxy-5-methylnon-1-enyl]-1,3a,4,5,6,6a-hexahydropentalen-2-yl]pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TEI-9063 is a stable and highly specific prostacyclin analogue of prostacyclin receptor in mast cell tumor p-815 cells . Prostacyclin analogues are compounds that mimic the action of prostacyclin, a potent vasodilator and inhibitor of platelet aggregation. TEI-9063 has been studied for its potential therapeutic applications due to its stability and specificity.
Preparation Methods
The synthetic routes and reaction conditions for TEI-9063 involve several steps. The compound is synthesized through a series of organic reactions that include the formation of key intermediates and their subsequent transformation into the final product. The industrial production methods for TEI-9063 typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
TEI-9063 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used .
Scientific Research Applications
TEI-9063 has a wide range of scientific research applications. In chemistry, it is used as a model compound to study the behavior of prostacyclin analogues. In biology, it is used to investigate the role of prostacyclin receptors in various cellular processes. In medicine, TEI-9063 is studied for its potential therapeutic effects in conditions such as pulmonary hypertension and thrombosis. In industry, it is used in the development of new drugs and therapeutic agents .
Mechanism of Action
The mechanism of action of TEI-9063 involves its interaction with prostacyclin receptors. By binding to these receptors, TEI-9063 mimics the action of prostacyclin, leading to vasodilation and inhibition of platelet aggregation. The molecular targets and pathways involved in this process include the activation of cyclic adenosine monophosphate (cAMP) and the subsequent relaxation of vascular smooth muscle cells .
Comparison with Similar Compounds
TEI-9063 is unique among prostacyclin analogues due to its stability and specificity. Similar compounds include other prostacyclin analogues such as iloprost and treprostinil. TEI-9063 stands out due to its enhanced stability and higher specificity for prostacyclin receptors, making it a valuable compound for scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C23H38O4 |
---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
5-[(3aS,5R,6R,6aS)-5-hydroxy-6-[(E,3S,5S)-3-hydroxy-5-methylnon-1-enyl]-1,3a,4,5,6,6a-hexahydropentalen-2-yl]pentanoic acid |
InChI |
InChI=1S/C23H38O4/c1-3-4-7-16(2)12-19(24)10-11-20-21-14-17(8-5-6-9-23(26)27)13-18(21)15-22(20)25/h10-11,13,16,18-22,24-25H,3-9,12,14-15H2,1-2H3,(H,26,27)/b11-10+/t16-,18-,19+,20+,21-,22+/m0/s1 |
InChI Key |
BPNIWRLPDMCZPC-GKVFZLKCSA-N |
Isomeric SMILES |
CCCC[C@H](C)C[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1CC(=C2)CCCCC(=O)O)O)O |
Canonical SMILES |
CCCCC(C)CC(C=CC1C(CC2C1CC(=C2)CCCCC(=O)O)O)O |
Synonyms |
17,20-dimethylisocarbacyclin TEI 9063 TEI-9063 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.